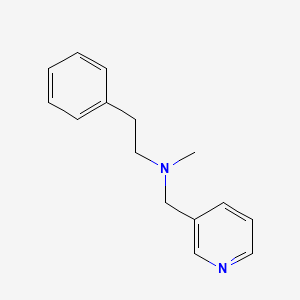![molecular formula C22H28N2O2 B5119233 1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine CAS No. 959240-21-2](/img/structure/B5119233.png)
1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine
描述
1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly known as MMP, and it has been the subject of scientific research due to its potential therapeutic properties. MMP has been studied for its potential use in the treatment of various diseases and disorders, including depression, anxiety, and addiction.
作用机制
The exact mechanism of action of MMP is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. MMP has been shown to increase the release of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
MMP has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and anti-addictive properties. The compound has been shown to reduce anxiety and depression-like behaviors in animal models, and it has been suggested that it may be effective in the treatment of these conditions in humans. MMP has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as an anti-addictive agent.
实验室实验的优点和局限性
One of the advantages of using MMP in lab experiments is that it has shown promising results in preclinical studies, suggesting that it may have potential as a therapeutic agent. However, one of the limitations of using MMP is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in humans. Additionally, more research is needed to determine the safety and efficacy of the compound in humans.
未来方向
There are several future directions for research on MMP. One area of focus could be on further elucidating the compound's mechanism of action, which could help to identify new targets for drug development. Another area of focus could be on conducting clinical trials to determine the safety and efficacy of MMP in humans. Additionally, research could be conducted to determine the potential use of MMP in the treatment of other diseases and disorders, such as schizophrenia and bipolar disorder.
合成方法
The synthesis of MMP involves the reaction of 1-(4-methoxyphenyl)propan-2-amine with 4-(4-methylbenzyl)piperazine in the presence of a suitable reagent. The reaction results in the formation of MMP, which can be purified by various methods, including recrystallization and column chromatography.
科学研究应用
MMP has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its potential use in the treatment of various diseases and disorders, including depression, anxiety, and addiction. The compound has shown promising results in preclinical studies, and it has been suggested that it may have a unique mechanism of action that differs from other drugs currently used to treat these conditions.
属性
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-3-5-20(6-4-18)17-23-13-15-24(16-14-23)22(25)12-9-19-7-10-21(26-2)11-8-19/h3-8,10-11H,9,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMOHNAGYOVLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142346 | |
| Record name | 3-(4-Methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]-1-piperazinyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-[4-(4-methylbenzyl)piperazin-1-yl]propan-1-one | |
CAS RN |
959240-21-2 | |
| Record name | 3-(4-Methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]-1-piperazinyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]-1-piperazinyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)

![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)


![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)